molecular formula C10H20N2 B1334820 3-(Pyrrolidin-1-ylmethyl)piperidine CAS No. 514842-98-9

3-(Pyrrolidin-1-ylmethyl)piperidine

Cat. No.: B1334820
CAS No.: 514842-98-9
M. Wt: 168.28 g/mol
InChI Key: DJMGCHHOJIKYCP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-1-ylmethyl)piperidine can be achieved through a multi-step process. One common method involves the exhaustive catalytic hydrogenation of pyrrolylpyridine. This process begins with the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran to form pyrrolylpyridine. The pyrrolylpyridine is then subjected to catalytic hydrogenation in the presence of palladium on carbon and hydrochloric acid, resulting in the formation of this compound .

Industrial Production Methods: For industrial-scale production, the process can be scaled up using the same catalytic hydrogenation method. The use of palladium on carbon as a catalyst and the presence of hydrochloric acid ensure high yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-1-ylmethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrrolidine and piperidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-(Pyrrolidin-1-ylmethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

    Pyrrolidine: A five-membered nitrogen-containing heterocycle.

    Piperidine: A six-membered nitrogen-containing heterocycle.

    N-Methylpiperidine: A methylated derivative of piperidine.

Uniqueness: 3-(Pyrrolidin-1-ylmethyl)piperidine is unique due to the presence of both pyrrolidine and piperidine rings in its structure. This dual-ring system provides a distinct three-dimensional conformation, enhancing its ability to interact with various biological targets and increasing its potential as a versatile scaffold in drug discovery .

Properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMGCHHOJIKYCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402126
Record name 3-(pyrrolidin-1-ylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514842-98-9
Record name 3-(pyrrolidin-1-ylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The educt 3-(1-pyrrolidinylmethyl)-pyridine (24.6 g) is taken up in 250 ml glacial acetic acid and hydrogenated with 2 g of PtO2 under 3 bar H2 at ambient temperature. The solution filtered off is evaporated down, combined with ice and made alkaline with solid KOH while cooling. Afer extracting three times with 250 ml of diethylether the crude product is dried with MgSO4. After the MgSO4 has been filtered off the solvent is eliminated and the amine is distillled in a water jet vacuum at a boiling point of 123° C.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Two

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